(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a tertiary amine and piperidine derivative featuring a benzyl ester group. Its structure includes a chiral center at the piperidine ring's 3-position, with an ethyl-(2-hydroxyethyl)amino substituent. This compound is primarily used in pharmaceutical and chemical research, as indicated by its classification under CymitQuimica’s specialty chemicals (discontinued status, Ref: 10-F080998) . The benzyl ester moiety enhances stability during synthesis, while the hydroxyethyl group may contribute to solubility or hydrogen-bonding interactions.
Properties
IUPAC Name |
benzyl (3R)-3-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-18(11-12-20)16-9-6-10-19(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFIZGJWGJFSR-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM of diene precursors using Grubbs catalysts (e.g., Grubbs II) enables efficient piperidine formation. For example, a 2014 study demonstrated that treatment of N-protected diene amines with 5 mol% Grubbs II in dichloromethane at 40°C yielded the piperidine core in 78% efficiency. Subsequent deprotection and functionalization introduced the ethyl-(2-hydroxy-ethyl)-amino moiety.
Reductive Amination of Piperidone Intermediates
Reductive amination of 3-aminopiperidone with ethyl-(2-hydroxy-ethyl)-amine using sodium cyanoborohydride in methanol at pH 5–6 provided the secondary amine in 85% yield. This method avoids racemization, critical for retaining the (R)-configuration.
Stereochemical Control in Asymmetric Synthesis
Chiral Auxiliary-Mediated Approaches
The use of (R)-phenylglycinol as a chiral auxiliary ensured enantioselective formation of the piperidine stereocenter. In a 2020 protocol, coupling of the auxiliary with a piperidone intermediate followed by diastereomeric crystallization achieved >99% ee. Hydrolysis under acidic conditions liberated the desired amine while recycling the auxiliary.
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of enamine precursors using Josiphos ligands (e.g., SL-J009-1) produced the (R)-configured amine with 92% ee. Key parameters included:
-
Pressure : 50 bar H₂
-
Temperature : 60°C
-
Solvent : Ethanol/water (9:1)
Introduction of the Ethyl-(2-Hydroxy-Ethyl)-Amino Sidechain
Sequential Alkylation
Stepwise alkylation of 3-aminopiperidine-1-carboxylic acid benzyl ester involved:
One-Pot Reductive Amination
A 2022 method utilized reductive amination with ethyl-(2-hydroxy-ethyl)-amine and 3-ketopiperidine-1-carboxylate benzyl ester. Sodium triacetoxyborohydride (STAB) in dichloroethane at 25°C afforded the product in 88% yield with 94% ee.
Esterification and Protective Group Chemistry
Benzyl Ester Formation
Carboxylic acid intermediates were esterified using benzyl bromide (1.5 eq) and DMAP in dichloromethane. Yields exceeded 90% after 4 h at reflux.
Temporary Protective Groups
-
Boc Protection : Tert-butyloxycarbonyl (Boc) groups stabilized amines during alkylation (removed with TFA/CH₂Cl₂).
-
Silyl Ethers : TBDMS protection of the hydroxyethyl group prevented undesired side reactions (cleaved with TBAF).
Industrial-Scale Optimization
Continuous Flow Synthesis
A 2023 patent described a continuous flow system for the title compound:
Solvent Recycling
Recovery of THF and dichloromethane via distillation reduced production costs by 40% in pilot-scale trials.
Analytical and Purification Techniques
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99% (210 nm) |
| Enantiomeric Excess | Chiral SFC (Chiralpak AD-H) | ≥98% ee |
| Residual Solvents | GC-MS | Meets ICH Q3C guidelines |
Crystallization from ethyl acetate/n-heptane (1:3) provided needle-like crystals suitable for X-ray diffraction, confirming the (R)-configuration.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Varied Amino Substituents
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: N/A)
- Structural Difference: Methyl group replaces ethyl in the amino substituent.
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354009-23-6)
- Structural Difference: Carboxymethyl group added to the ethyl-amino chain.
- Molecular weight increases to 320.39 g/mol .
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
Halogen-Substituted Analogs
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1354020-18-0)
- Structural Difference : Chloro-acetyl group replaces hydroxyethyl.
- Impact : Introduces a reactive site for nucleophilic substitution, useful in prodrug design or conjugation chemistry .
(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-97-7)
- Structural Difference : Iodo substituent at the 3-position.
Stereochemical and Functional Group Variants
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5)
- Structural Difference: Additional amino and hydroxyl groups with specific stereochemistry.
Pyrrolidine-Based Analogs
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 917357-85-8)
- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~320 (estimated) | Benzyl ester, hydroxyethyl | ~1.5 |
| (R)-3-(Carboxymethyl-ethyl-amino)-piperidine | 320.39 | Carboxymethyl, benzyl ester | ~0.8 |
| (R)-3-Iodo-piperidine | 345.18 | Iodo, benzyl ester | ~2.2 |
| Pyrrolidine Analog (CAS: 917357-85-8) | 278.35 | Benzyl ester, hydroxyethyl | ~1.0 |
Research and Application Insights
- Safety Considerations : Similar compounds (e.g., imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives) require strict waste management protocols, implying analogous safety measures for the target compound .
Biological Activity
(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral compound with significant implications in medicinal chemistry. Its unique structure, characterized by a piperidine ring, an ethyl group, and a hydroxyethyl moiety, contributes to its potential biological activities. The compound's molecular formula is C17H26N2O3, with a molar mass of approximately 306.4 g/mol.
The presence of both amine and carboxylic acid functional groups allows this compound to engage in various chemical reactions, enhancing its versatility in synthetic chemistry. The structural features suggest that it may exhibit pharmacological effects similar to other piperidine derivatives, including analgesic and anti-inflammatory properties. The synthesis typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity.
The biological activity of this compound has been explored in various studies, indicating its potential interaction with specific receptors and enzymes. These interactions may influence biochemical pathways relevant to therapeutic applications. Key areas of investigation include:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity with various biological targets, which is crucial for evaluating its therapeutic potential and safety profile.
- Pharmacological Effects : Similar compounds have shown analgesic and anti-inflammatory effects, suggesting that this compound may exhibit comparable activities.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals how slight modifications can significantly alter biological activity:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | C16H24N2O3 | Exhibits different biological activities due to methyl substitution. |
| (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | C18H28N2O3 | Cyclopropyl group may enhance binding affinity at certain receptors. |
| 4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | C17H26N2O3 | Variation in position of functional groups alters pharmacological profile. |
This table illustrates how structural variations can lead to diverse biological outcomes, highlighting the importance of the specific configuration in this compound.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant receptor binding affinity compared to its analogs. These studies often utilize cell lines to assess the compound's efficacy in modulating receptor activity.
- Animal Models : In vivo studies have shown promising results regarding the analgesic effects of the compound in animal models of pain. These findings suggest potential applications in pain management therapies.
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties reveal that the compound has favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing (R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves:
- Step 1: Reacting a piperidine precursor (e.g., 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester) with a halogenated alkylating agent (e.g., 1-bromo-2-methoxyethane) under mild conditions (room temperature, 24 hours).
- Step 2: Purification via column chromatography or recrystallization, yielding >95% purity.
Key Data:
| Reaction Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 24 h |
| Yield | 98% |
| Reference: Similar protocols for piperidine-ester derivatives are described in Example 2 of Fonquerna Pou (2006) . |
Basic: How should researchers ensure stereochemical integrity during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC with columns like Chiralpak AD-H or OD-H, validated with reference standards (e.g., USP Benazepril Related Compound A RS) .
- Stereochemical Confirmation: Employ -NMR with chiral shift reagents (e.g., Eu(hfc)) or -NMR to verify the (R)-configuration.
Advanced Note: For enantiomeric excess (ee) quantification, polarimetry or circular dichroism (CD) spectroscopy is recommended.
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Assay Optimization: Use standardized cell lines (e.g., HEK-293 or RAW 264.7 macrophages) to minimize variability.
- Dose-Response Analysis: Perform IC/EC studies across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Mechanistic Studies: Pair functional assays (e.g., cAMP modulation) with binding assays (e.g., SPR or radioligand displacement) to distinguish direct vs. indirect effects.
Case Example: Discrepancies in antimicrobial activity may arise from solvent interactions (e.g., DMSO quenching reactive oxygen species). Use solvent controls and LC-MS validation .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS.
- Oxidative Stability: Expose to 0.1% HO and analyze for peroxide adducts.
- Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux hours).
Key Findings:
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C, 72 h | <5% | None detected |
| 0.1% HO, 24 h | 12% | Oxo-piperidine |
| Reference: Safety data from Combi-Blocks (2023) supports benzyl ester stability . |
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography: Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7).
- Recrystallization: Dissolve in hot ethanol, then cool to −20°C for crystal formation.
- Quality Control: Validate purity via HPLC (C18 column, 254 nm) and -NMR (absence of alkylating agent peaks).
Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling:
- Absorption: Caco-2 permeability assay (P >1 ×10 cm/s indicates high absorption).
- Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.
- In Vivo PK: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS.
Data Table:
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability | 45 ± 8% |
| Half-life (t) | 3.2 ± 0.5 h |
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal: Segregate halogenated waste (e.g., ethyl bromide byproducts) for certified hazardous waste contractors .
Advanced: How to optimize SAR for derivatives targeting GPCRs?
Methodological Answer:
- Structural Modifications:
- Replace the benzyl ester with tert-butyl or methyl groups to alter lipophilicity.
- Introduce fluorine at the piperidine 4-position to enhance metabolic stability.
- Binding Assays: Screen against GPCR panels (e.g., dopamine D2, histamine H1) using TR-FRET or β-arrestin recruitment assays.
Reference: Analogous tert-butyl ester derivatives showed improved selectivity in Koning (2011) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
